

Techniques for improving the signal-to-noise ratio of the AMG8833.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMG8380

Cat. No.: B605416

[Get Quote](#)

AMG8833 Signal-to-Noise Ratio Enhancement: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) of the AMG8833 thermal sensor in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to reduce noise in my AMG8833 sensor readings?

A1: The simplest method is to utilize the sensor's built-in moving average feature. The AMG8833 has an internal capability to average readings, which can be controlled by setting the frame rate. By configuring the sensor to a lower frame rate, you can achieve a higher degree of averaging and consequently, a better signal-to-noise ratio.[\[1\]](#)

Q2: How does the frame rate setting affect the internal averaging and noise?

A2: The AMG8833 sensor's frame rate setting directly impacts the level of internal averaging performed on the pixel data.

- 10fps: At this rate, the sensor averages two consecutive readings (n and n+1) to produce the output.[1]
- 1fps: When set to 1fps, the sensor performs a more extensive averaging process. It takes the average of 10 frames and the average of the next 10 frames, and the final output is the average of these two averages.[1]

Utilizing the moving average mode can decrease the noise per pixel to $1/\sqrt{2}$.[1]

Q3: Can I implement more advanced noise reduction techniques externally?

A3: Yes, for more significant noise reduction, external processing using a microcontroller (like a Raspberry Pi or ESP32) is highly recommended.[2] This approach allows for the implementation of sophisticated digital signal processing (DSP) techniques.

Q4: What are some common external processing techniques for noise reduction?

A4: Common and effective techniques include:

- **Temporal Averaging:** Collecting a series of frames and averaging the temperature of each pixel over time.
- **Spatial Filtering:** Applying digital filters to the 8x8 thermal image to smooth out noisy pixels.
- **Kalman Filtering:** An advanced recursive filter that estimates the true temperature of each pixel by considering a series of measurements over time, accounting for measurement noise.

Troubleshooting Guides

Issue: My real-time thermal image appears "noisy" or "grainy."

This is a common issue resulting from inherent sensor noise. The following troubleshooting steps can help improve the image quality.

Solution 1: Implement Temporal Averaging

This technique involves capturing multiple frames and averaging the pixel values to smooth out random fluctuations.

Experimental Protocol: Temporal Averaging

Objective: To reduce random noise in the AMG8833 output by averaging pixel data over a defined number of frames.

Materials:

- AMG8833 Sensor Breakout Board
- Microcontroller (e.g., Raspberry Pi, ESP32, Arduino)
- Appropriate development environment for your microcontroller (e.g., Python with SciPy, Arduino IDE)

Methodology:

- Establish Communication: Interface the AMG8833 sensor with your microcontroller via I2C.
- Data Acquisition: In your code, create a buffer (e.g., a 3D array or list of 2D arrays) to store a predefined number of frames (e.g., 5-10 frames).
- Frame Buffer Population: Continuously read new frames from the AMG8833 and store them in the buffer. A common approach is to use a circular buffer to maintain the most recent frames.
- Pixel-wise Averaging: For each of the 64 pixels, calculate the average temperature value across all frames currently in the buffer.
- Output Display: Use the resulting averaged 8x8 array to generate your thermal image. This will produce a visually smoother and more stable output.

Solution 2: Apply a Digital Smoothing Filter

For real-time applications where a buffer might introduce latency, a moving average filter or other digital smoothing filters can be applied to the data stream.

Experimental Protocol: Implementing a 2D Convolution Filter

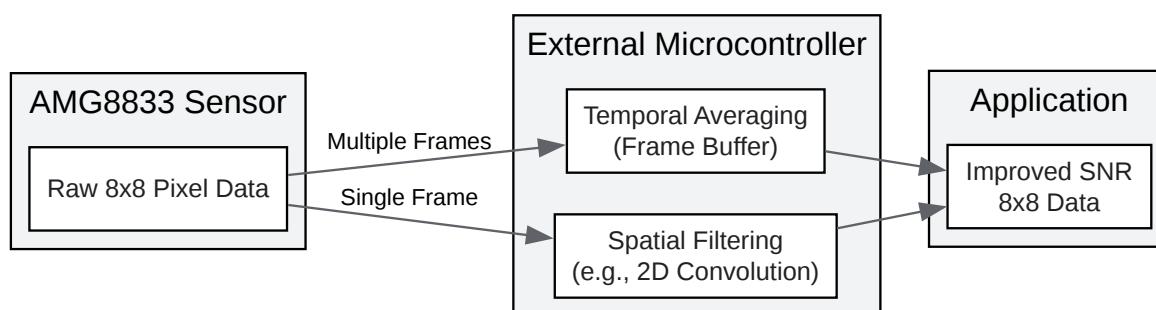
Objective: To apply a spatial smoothing filter to the 8x8 thermal image to reduce pixel-to-pixel noise.

Materials:

- AMG8833 Sensor Breakout Board
- Microcontroller with sufficient processing power (e.g., Raspberry Pi)
- Python environment with libraries such as NumPy and SciPy.

Methodology:

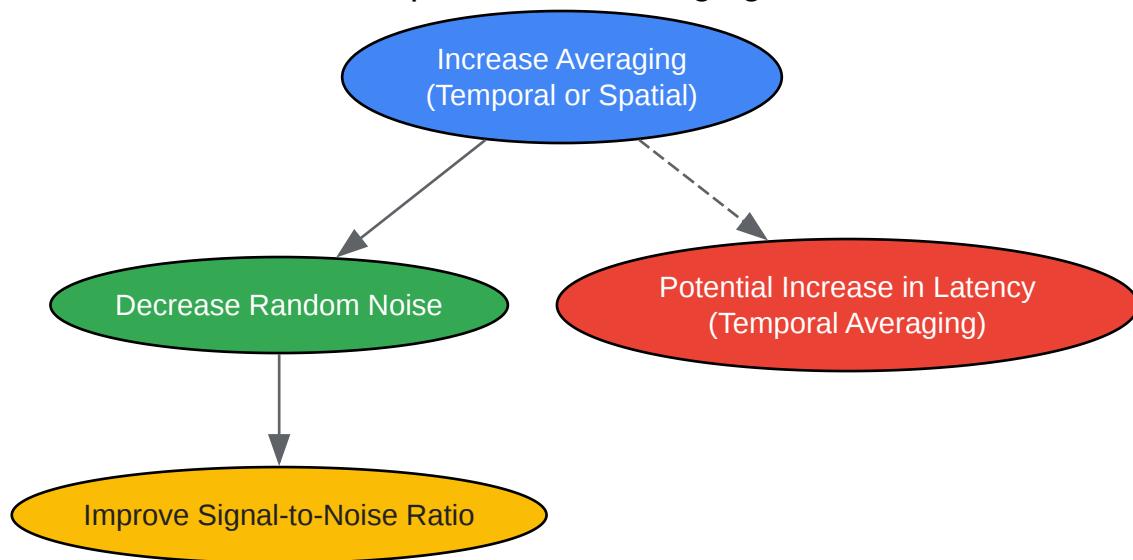
- **Data Acquisition:** Read a single frame of thermal data (an 8x8 array of temperature values) from the AMG8833.
- **Kernel Definition:** Define a 2D convolution kernel (e.g., a 3x3 averaging kernel).
- **Convolution Operation:** Apply the 2D convolution operation to the 8x8 thermal data array using a library function (e.g., `scipy.signal.convolve2d`).
- **Output Visualization:** The resulting convolved 8x8 array will be a spatially smoothed version of the original data. This can then be visualized as a less noisy thermal image.


Quantitative Data Summary

The following table summarizes the impact of different averaging techniques on noise reduction.

Technique	Description	Frame Rate	Noise Reduction Factor	Latency
Internal Moving Average	Sensor's built-in averaging.	10fps	$\sim 1/\sqrt{2}$	Low
Internal Moving Average	Sensor's built-in averaging over more frames.	1fps	$> 1/\sqrt{2}$ (Implied)	Higher
External Temporal Averaging	Averaging 'N' frames on an external processor.	User-defined	$\sim 1/\sqrt{N}$	Proportional to N
External Spatial Filtering	Applying a convolution kernel to a single frame.	User-defined	Kernel-dependent	Low

Visualizations


Data Processing Workflow for Noise Reduction

[Click to download full resolution via product page](#)

Data processing workflow for noise reduction.

Relationship Between Averaging and SNR

[Click to download full resolution via product page](#)

Relationship between averaging and SNR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AMG8833/AMG8834/AMG8853/AMG8854 Infrared Array Sensor Family | .NET nanoFramework Documentation [docs.nanoframework.net]
- 2. eco-sensors.ch [eco-sensors.ch]
- To cite this document: BenchChem. [Techniques for improving the signal-to-noise ratio of the AMG8833.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605416#techniques-for-improving-the-signal-to-noise-ratio-of-the-amg8833>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com